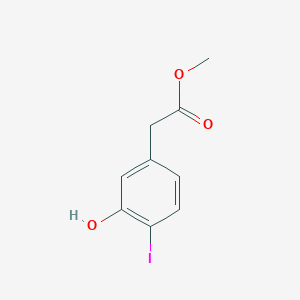
Methyl 2-(3-hydroxy-4-iodophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-hydroxy-4-iodophenyl)acetate is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . This compound is characterized by the presence of an iodine atom, a hydroxy group, and a methyl ester group attached to a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-4-iodophenyl)acetate typically involves the esterification of 3-hydroxy-4-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-hydroxy-4-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of Methyl 2-(3-oxo-4-iodophenyl)acetate.
Reduction: Formation of Methyl 2-(3-hydroxyphenyl)acetate.
Substitution: Formation of Methyl 2-(3-azido-4-hydroxyphenyl)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-hydroxy-4-iodophenyl)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2-(3-hydroxy-4-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding . These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(3-hydroxyphenyl)acetate
- Methyl 2-(4-hydroxy-3-iodophenyl)acetate
- Methyl 2-(3-azido-4-hydroxyphenyl)acetate
Uniqueness
Methyl 2-(3-hydroxy-4-iodophenyl)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to other similar compounds. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in various chemical and biological studies .
Eigenschaften
Molekularformel |
C9H9IO3 |
|---|---|
Molekulargewicht |
292.07 g/mol |
IUPAC-Name |
methyl 2-(3-hydroxy-4-iodophenyl)acetate |
InChI |
InChI=1S/C9H9IO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
DDNHLHGFVDHANG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=C(C=C1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)
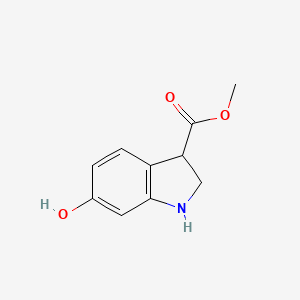
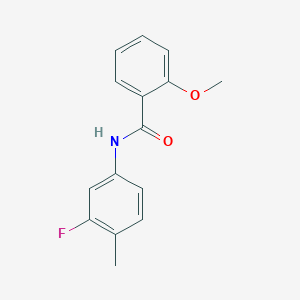
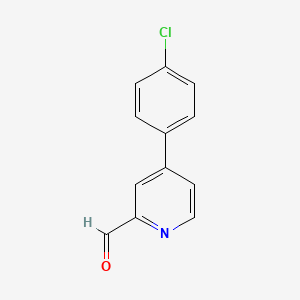
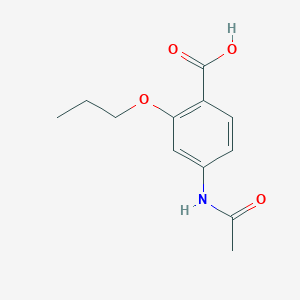
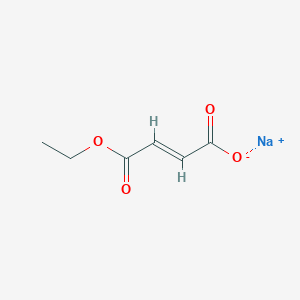

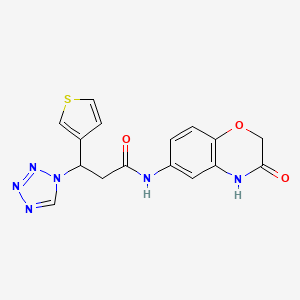

![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)
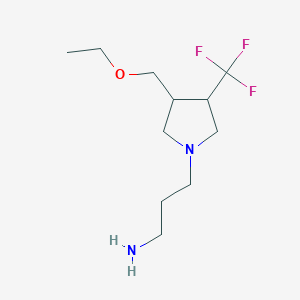
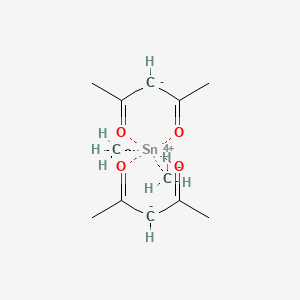
![3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352411.png)
![4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
